molecular formula C8H7NO6 B068389 Methyl 2,3-dihydroxy-4-nitrobenzoate CAS No. 183005-93-8

Methyl 2,3-dihydroxy-4-nitrobenzoate

Cat. No. B068389
M. Wt: 213.14 g/mol
InChI Key: RIWPIWXMYJKCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dihydroxy-4-nitrobenzoate, also known as methyl gallate, is a compound that belongs to the family of esters. It is a yellow crystalline powder that is soluble in water and organic solvents. Methyl gallate is widely used in the food and pharmaceutical industries due to its antioxidant and antimicrobial properties. In

Mechanism Of Action

The mechanism of action of Methyl 2,3-dihydroxy-4-nitrobenzoate gallate is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit oxidative stress. Methyl gallate has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways.

Biochemical And Physiological Effects

Methyl gallate has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and inhibit the growth of cancer cells. Methyl gallate has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2,3-dihydroxy-4-nitrobenzoate gallate in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is that it can be difficult to obtain pure samples of Methyl 2,3-dihydroxy-4-nitrobenzoate gallate due to its tendency to form complexes with other compounds.

Future Directions

There are several future directions for research on Methyl 2,3-dihydroxy-4-nitrobenzoate gallate. One area of interest is its potential use as a food preservative and natural antioxidant. Another area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of Methyl 2,3-dihydroxy-4-nitrobenzoate gallate and to explore its potential applications in various fields.

Synthesis Methods

Methyl gallate can be synthesized by the esterification of gallic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

Methyl gallate has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Methyl gallate has also been investigated for its potential use as a food preservative and as a natural alternative to synthetic antioxidants.

properties

CAS RN

183005-93-8

Product Name

Methyl 2,3-dihydroxy-4-nitrobenzoate

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

methyl 2,3-dihydroxy-4-nitrobenzoate

InChI

InChI=1S/C8H7NO6/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,10-11H,1H3

InChI Key

RIWPIWXMYJKCNW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O

synonyms

Benzoic acid, 2,3-dihydroxy-4-nitro-, methyl ester (9CI)

Origin of Product

United States

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